molecular formula C22H17N3O2 B2485881 N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-[1,1'-biphenyl]-4-carboxamide CAS No. 921151-46-4

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2485881
CAS No.: 921151-46-4
M. Wt: 355.397
InChI Key: AJGSRBGWMZVKBO-UHFFFAOYSA-N
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Description

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is fused with a biphenyl moiety, making it a unique and interesting molecule for various scientific studies.

Mechanism of Action

Target of Action

The primary target of this compound is the HIV-1 virus . Specifically, the compound interacts with the integrase (IN) enzyme, which is essential for retroviral replication .

Mode of Action

The compound binds into the active site of the IN enzyme . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the IN enzyme, thereby preventing the replication of the HIV-1 virus .

Biochemical Pathways

The compound affects the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the IN enzyme, the compound disrupts the integration step, which is crucial for the virus to replicate within the host cell .

Result of Action

The compound displays moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Some of the synthesized compounds exhibited inhibition rates of 51% and 48% at a concentration of 100 μM . This indicates that the compound can effectively inhibit the replication of the HIV-1 virus in vitro.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound was synthesized and evaluated for its in vitro anti-HIV-1 activity in an aqueous medium at 65°C under ultrasonication This suggests that the compound’s activity could be affected by factors such as temperature, solvent, and mechanical agitation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-[1,1’-biphenyl]-4-carboxamide typically involves the condensation of 2-aminopyridine derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. One common method involves the use of β-cyclodextrin as a biomimetic catalyst in an aqueous medium . The reaction conditions often include heating under reflux, the use of organic solvents like xylene, and the addition of bases to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing biodegradable catalysts and solvents, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of a pyrido[1,2-a]pyrimidine core with a biphenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-15-20(22(27)25-14-6-5-9-19(25)23-15)24-21(26)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGSRBGWMZVKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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